molecular formula C20H16N2O3S B5823442 N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide

Cat. No. B5823442
M. Wt: 364.4 g/mol
InChI Key: AZDNRHDWOYSIFZ-UFFVCSGVSA-N
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide, also known as BDMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BDMT belongs to the class of hydrazide derivatives and has a molecular formula of C23H18N2O3S.

Mechanism of Action

N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators such as prostaglandins. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress-induced damage. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide in scientific research is its ability to exhibit multiple therapeutic effects, making it a promising candidate for the treatment of various disorders. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide has been found to exhibit low toxicity and high bioavailability, making it a safe and effective therapeutic agent. However, one of the limitations of using N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide in lab experiments is the lack of clinical data, which limits its potential use in human trials.

Future Directions

There are several future directions for the use of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide in scientific research. One potential application is the development of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide-based drugs for the treatment of various neurological disorders. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide can be used as a lead compound for the development of novel hydrazide derivatives with improved therapeutic properties. Further research is needed to investigate the safety and efficacy of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide in human trials and to elucidate its underlying mechanisms of action.

Synthesis Methods

N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide can be synthesized through a multi-step process that involves the condensation of 5-methyl-4-phenyl-3-thiocarboxamide with salicylaldehyde in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to form N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-4-phenyl-3-thiophenecarbohydrazide has been studied for its potential therapeutic effects in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-13-19(15-5-3-2-4-6-15)16(11-26-13)20(23)22-21-10-14-7-8-17-18(9-14)25-12-24-17/h2-11H,12H2,1H3,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDNRHDWOYSIFZ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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